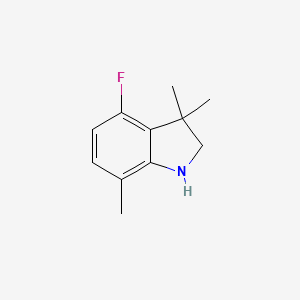![molecular formula C16H23BrN4O B13327504 Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol](/img/structure/B13327504.png)
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol is a complex organic compound with a unique structure that includes a brominated pyrrolopyrimidine moiety and a cyclohexanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Bromination: Introduction of the bromine atom into the pyrrolopyrimidine ring.
Amination: Incorporation of the butylamino group.
Cyclohexanol Formation: Formation of the cyclohexanol moiety through appropriate reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the cyclohexanol group to a ketone or carboxylic acid.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexanol group may yield cyclohexanone or cyclohexanoic acid, while substitution of the bromine atom may yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The brominated pyrrolopyrimidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The butylamino group may enhance the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Rel-(1r,4r)-4-(5-bromo-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol can be compared with other similar compounds, such as:
Rel-(1r,4r)-4-(5-chloro-2-(butylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
Rel-(1r,4r)-4-(5-bromo-2-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-ol: Similar structure but with a methylamino group instead of butylamino.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H23BrN4O |
|---|---|
Molekulargewicht |
367.28 g/mol |
IUPAC-Name |
4-[5-bromo-2-(butylamino)pyrrolo[2,3-d]pyrimidin-7-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C16H23BrN4O/c1-2-3-8-18-16-19-9-13-14(17)10-21(15(13)20-16)11-4-6-12(22)7-5-11/h9-12,22H,2-8H2,1H3,(H,18,19,20) |
InChI-Schlüssel |
GUZFNXHIDOWRKS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC1=NC=C2C(=CN(C2=N1)C3CCC(CC3)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


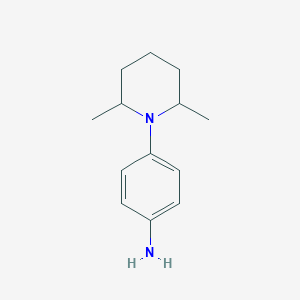
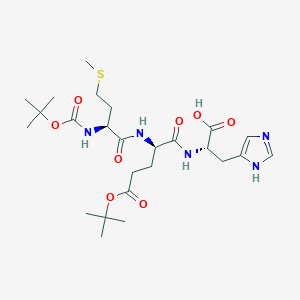
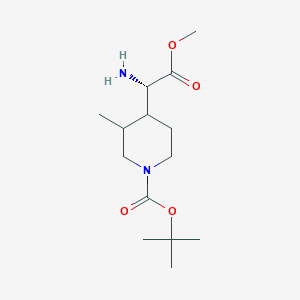
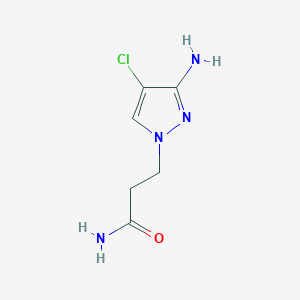
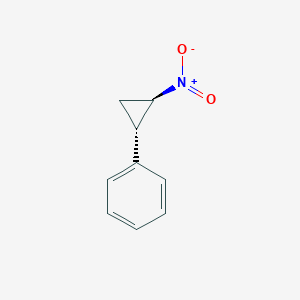
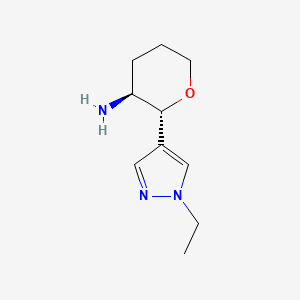
![2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine](/img/structure/B13327475.png)

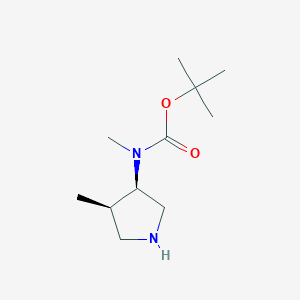
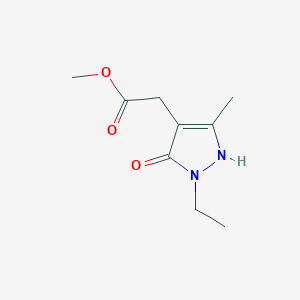
![2,5-Diazabicyclo[4.2.0]octane](/img/structure/B13327496.png)

![2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13327508.png)
